3,6-Dioctyloxyphthalonitrile
Description
Significance of Substituted Phthalonitriles in Macrocyclic Chemistry
Substituted phthalonitriles are aromatic compounds containing two adjacent nitrile (-CN) groups on a benzene (B151609) ring, which is further modified with various functional substituents. They are the primary and most popular building blocks for the templated cyclotetramerization reaction that forms phthalocyanines (Pcs), a class of intensely colored, highly stable, and synthetically versatile macrocycles. researchgate.netnih.gov Phthalocyanines and their analogues are of significant interest due to their wide-ranging applications in electronic devices, dye-sensitized solar cells, photodynamic therapy, and as functional dyes. beilstein-journals.org
The true power of phthalonitrile (B49051) precursors lies in the substituents they carry. The nature, number, and position of these substituents on the initial phthalonitrile molecule directly dictate the physicochemical properties of the resulting macrocycle. nih.gov By strategically choosing substituted phthalonitriles, scientists can fine-tune critical characteristics of the final phthalocyanine (B1677752), such as:
Solubility: Attaching long alkyl or alkoxy chains can overcome the inherent tendency of the large, flat phthalocyanine molecules to aggregate and precipitate, making them processable in common organic solvents. beilstein-journals.org
Electronic Properties: Introducing electron-donating or electron-withdrawing groups can modify the energy levels of the frontier molecular orbitals, altering the absorption and emission spectra, and the electrochemical behavior of the macrocycle. beilstein-journals.orgresearchgate.net
Self-Assembly and Supramolecular Organization: Specific substituents can direct the way phthalocyanine molecules arrange themselves in the solid state or in thin films, leading to the formation of ordered structures like columnar liquid crystals, which are crucial for applications in organic electronics.
The synthesis of unsymmetrical phthalocyanines (e.g., A3B or AABB type) through the mixed condensation of two different phthalonitrile precursors further expands the possibilities for creating highly tailored materials. nih.govacs.org However, controlling the reactivity of different phthalonitriles to achieve the desired product selectively remains a key challenge in synthetic macrocyclic chemistry. rsc.org
Role of 3,6-Dioctyloxyphthalonitrile as a Key Precursor for Tailored Material Synthesis
This compound is a phthalonitrile derivative where two octyloxy chains (-OC₈H₁₇) are attached to the benzene ring at the 3- and 6-positions. This specific substitution pattern is significant because these positions are "non-peripheral" or "α-positions" with respect to the final phthalocyanine macrocycle.
This compound is a crucial precursor for several reasons:
Synthesis of Symmetrically Substituted Phthalocyanines: Self-condensation of this compound leads to the formation of 1,4,8,11,15,18,22,25-octa(octyloxy)phthalocyanine. The eight long, flexible octyloxy chains confer excellent solubility and promote the formation of liquid crystalline phases. grafiati.com
Access to Unsymmetrical "Push-Pull" Systems: It serves as the electron-donating component in mixed condensation reactions with electron-deficient phthalonitriles, such as 3,4,5,6-tetrachlorophthalonitrile. icm.edu.placs.orgacs.org This creates unsymmetrical A₃B-type phthalocyanines with an internal electronic polarization (a "push-pull" effect), which is highly desirable for nonlinear optics and photovoltaic applications.
Formation of Novel Hybrid Macrocycles: Research has demonstrated its use in the statistical cross-condensation with other functional dinitriles, such as those bearing tetrathiafulvalene (B1198394) (TTF) units. clockss.org This allows for the creation of unsymmetrical phthalocyanines fused with one to three electroactive TTF moieties, combining the properties of both systems. clockss.orgresearchgate.net
Porphyrazine and Polynuclear System Synthesis: Its utility extends beyond phthalocyanines. It has been used as a starting component (Component A) in the synthesis of unsymmetrical porphyrazines of A₃B, AABB, and ABAB types by reacting with other precursors like 5,6-diphenyl-2,3-dicyanopyrazine (Component B). researchgate.net It has also been reacted with dicyanophthalocyanine precursors to create larger, fused polynuclear systems with extended π-conjugation. worldscientific.com
The synthesis of this compound itself has been optimized. While early methods involving the etherification of 2,3-dicyanohydroquinone (B1218488) with alkyl halides in acetone (B3395972) were slow and low-yielding, a significant improvement was achieved by changing the solvent to dimethylformamide (DMF), leading to quantitative yields in a much shorter time. arkat-usa.org
| Reactants | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 2,3-Dicyanohydroquinone, Octyl Bromide | Acetone | K₂CO₃ | Reflux | 7 days | 22% |
| 2,3-Dicyanohydroquinone, Octyl Bromide, KI | DMF | K₂CO₃ | 80 °C | 24 h | Quantitative |
Overview of Research Trajectories Pertaining to this compound Derivatives in Functional Materials
The unique structural features of this compound make it a valuable starting point for materials targeting specific high-technology applications. Current research trajectories for materials derived from this precursor are focused on several key areas:
Optoelectronics and Photovoltaics: There is significant interest in using unsymmetrical "push-pull" phthalocyanines derived from this compound for optoelectronic applications. icm.edu.pl The internal dipole moment in these molecules is advantageous for processes like charge separation in organic solar cells. The non-peripheral alkoxy groups cause a desirable red-shift in the main electronic absorption (the Q-band) into the near-infrared region, which can improve the light-harvesting efficiency of photovoltaic devices. clockss.org
Liquid Crystals and Thin Films: The long octyloxy chains promote mesomorphism (liquid crystal behavior), particularly columnar phases where the disc-like phthalocyanine molecules stack into ordered columns. These columnar structures are ideal for one-dimensional charge transport, a critical property for use in organic field-effect transistors (OFETs) and sensors. Researchers are actively studying the supramolecular organization of these materials in bulk and in thin films prepared by methods like Langmuir-Blodgett deposition. scispace.com
Electroactive and Donor-Acceptor Systems: The synthesis of unsymmetrical phthalocyanines that incorporate units like tetrathiafulvalene (TTF) using this compound as a co-reagent is a promising research direction. clockss.orgresearchgate.netresearchgate.net TTF is a strong electron donor, and fusing it to the phthalocyanine core creates materials with tailored electrochemical properties for applications in molecular electronics and as components of charge-transfer complexes. clockss.org
Properties
IUPAC Name |
3,6-dioctoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O2/c1-3-5-7-9-11-13-17-27-23-15-16-24(22(20-26)21(23)19-25)28-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGPSCRTAALNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C(=C(C=C1)OCCCCCCCC)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398972 | |
| Record name | 3,6-Dioctyloxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75942-39-1 | |
| Record name | 3,6-Dioctyloxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dioctyloxy-1,2-benzenedicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3,6 Dioctyloxyphthalonitrile and Its Derived Macrocycles
Synthesis of 3,6-Dioctyloxyphthalonitrile
The formation of this compound is a critical step for the construction of more complex, functional macrocycles. Several synthetic routes have been developed, with etherification and Diels-Alder reactions being the most prominent.
Etherification Approaches Utilizing 2,3-Dicyanohydroquinones
A common and direct method for synthesizing 3,6-Dialkoxyphthalonitriles involves the etherification of 2,3-Dicyanohydroquinone (B1218488). arkat-usa.org This reaction is typically carried out by treating the hydroquinone (B1673460) with an appropriate alkyl halide in the presence of a base. For instance, the synthesis of this compound can be achieved by reacting 2,3-Dicyanohydroquinone with octyl iodide or octyl bromide. arkat-usa.org
The choice of solvent and base plays a crucial role in the reaction's efficiency. Initially, reactions were often performed in refluxing acetone (B3395972) with potassium carbonate as the base, resulting in moderate yields over several days. arkat-usa.org
Diels-Alder Reaction Pathways for 3,6-Dialkoxyphthalonitrile Precursor Formation
An alternative strategy for creating the core structure of 3,6-disubstituted phthalonitriles involves the Diels-Alder reaction. arkat-usa.orgglobalauthorid.com This powerful cycloaddition reaction allows for the formation of the six-membered ring system with control over the placement of substituents. wikipedia.orgsigmaaldrich.com In this context, a suitably substituted diene reacts with a dienophile, such as fumaronitrile (B1194792), to produce the desired cyclohexene (B86901) derivative, which can then be converted to the phthalonitrile (B49051). arkat-usa.orgmasterorganicchemistry.com
One common approach utilizes a substituted furan (B31954) or a thiophene (B33073) 1,1-dioxide as the diene. arkat-usa.org While the Diels-Alder reaction with a dialkylated furan and fumaronitrile is reversible, the route involving a thiophene derivative is often preferred. arkat-usa.org This pathway, however, can be a multi-step and time-consuming process. arkat-usa.org
Optimization of Reaction Conditions for Improved Yield and Selectivity
Significant efforts have been made to optimize the synthesis of this compound to enhance both yield and reaction speed. For the etherification of 2,3-Dicyanohydroquinone, a key improvement involves changing the solvent from acetone to a higher-boiling point solvent like N,N-dimethylformamide (DMF). This modification allows the reaction to be conducted at a higher temperature (e.g., 80°C), leading to a quantitative yield of this compound in a much shorter timeframe, typically within 24 hours, compared to the original method which could take up to 7 days for a significantly lower yield. arkat-usa.org
Below is a table summarizing the effect of different reaction conditions on the synthesis of this compound (4a) via etherification of 2,3-Dicyanohydroquinone (3).
| Entry | Alkyl Halide | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Octyl Iodide | Acetone | Reflux | 2.5 days | 51 |
| 2 | Octyl Bromide | Acetone | Reflux | 7 days | 22 |
| 3 | Octyl Bromide | DMF | 80 | 24 h | Quantitative |
General Principles of Phthalocyanine (B1677752) and Porphyrazine Synthesis Utilizing this compound
This compound serves as a valuable building block for the synthesis of larger macrocyclic compounds like phthalocyanines and porphyrazines. The long octyloxy chains enhance the solubility of the resulting macrocycles in organic solvents, which is crucial for their processing and characterization.
Mixed Condensation Strategies for Low-Symmetry Macrocycles (A3B, AABB, ABAB)
To create phthalocyanines and porphyrazines with reduced symmetry, a technique known as mixed condensation is employed. acs.orgresearchgate.netresearchgate.net This strategy involves the co-cyclotetramerization of two different phthalonitrile or maleonitrile (B3058920) precursors. acs.org When this compound (component A) is reacted with another substituted phthalonitrile (component B), a statistical mixture of products with different arrangements of the A and B units around the macrocyclic core is typically formed. researchgate.netresearchgate.net These include A4, A3B, AABB (both cis and trans isomers), ABAB, AB3, and B4 species. acs.org
For example, the mixed condensation of this compound with 3,4,5,6-tetrachlorophthalonitrile can yield low-symmetry phthalocyanines of the A3B, AABB, and ABAB types. researchgate.net Similarly, unsymmetrical porphyrazines can be synthesized by reacting this compound with a substituted 2,3-dicyanopyrazine. researchgate.net The separation of these different isomers can be challenging but is often achievable through chromatographic techniques. researchgate.net The synthesis of low-symmetry subphthalocyanines has also been achieved through mixed condensation reactions. worldscientific.com
The formation of these low-symmetry macrocycles is of significant interest as the arrangement of different substituents allows for the fine-tuning of the electronic and photophysical properties of the molecule. pan.pl
Comparison of Templated and Non-Templated Cyclotetramerization Methodologies
The cyclotetramerization of phthalonitriles to form phthalocyanines can be carried out using either templated or non-templated methods.
Templated Synthesis: This approach involves the use of a metal salt, which acts as a template around which the four phthalonitrile units assemble. arkat-usa.org For instance, the reaction can be carried out in the presence of a metal alkoxide, following the Linstead method. arkat-usa.org The metal ion coordinates with the nitrogen atoms of the reacting units, facilitating the ring-closure to form the metalated phthalocyanine complex. The central metal can later be removed by acid treatment if the metal-free phthalocyanine is desired. arkat-usa.org A novel strategy for synthesizing low-symmetry phthalocyanines utilizes a metal template in a [3+1] mixed cyclization of a preconnected trisphthalonitrile and a free phthalonitrile. nih.gov
Non-Templated Synthesis: In the absence of a metal template, the cyclotetramerization can be induced by other means. One common method is the Tomada method, which uses a strong base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an alcohol solvent. arkat-usa.org This approach directly yields the metal-free phthalocyanine. Another non-templated route is reductive cyclotetramerization at high temperatures. arkat-usa.org Generally, non-templated methods can sometimes lead to lower yields and require more stringent purification compared to templated syntheses.
Influence of Reaction Parameters on Isomer Selectivity and Yield in Unsymmetrical Phthalocyanine Formation
The synthesis of unsymmetrical phthalocyanines, where different phthalonitrile precursors are used, typically results in a statistical mixture of products. When this compound (component A) is co-cyclotetramerized with another phthalonitrile (component B), a mixture of isomers including A₄, B₄, A₃B, A₂B₂ (in both adjacent AABB and opposite ABAB forms), and AB₃ is generally formed. acs.orgsemanticscholar.org The relative yields of these isomers are influenced by several reaction parameters.
The most common method is a mixed or statistical condensation reaction. semanticscholar.org For instance, the joint condensation of this compound (A) and 3,4,5,6-tetrachlorophthalonitrile (B) has been performed to create "push-pull" phthalocyanines. pan.placs.orgresearchgate.net This reaction, often carried out in a high-boiling alcohol like 1-hexanol (B41254) in the presence of a strong base such as lithium 1-hexanolate, affords a mixture of dilithium (B8592608) phthalocyanine complexes. researchgate.netresearchgate.netresearchgate.net The subsequent separation of these isomers, such as A₃B, AABB, and ABAB types, is typically achieved through chromatographic techniques. acs.orgpan.pl
The ratio of the starting phthalonitriles is a key parameter used to optimize the yield of a specific unsymmetrical product, such as the A₃B type. acs.org However, the statistical nature of the condensation often makes it challenging to achieve high selectivity for a single unsymmetrical product. acs.org The reactivity of the individual phthalonitrile precursors can also influence the product distribution. For example, attempts to perform a mixed cyclization with 4-hydroxyphthalonitrile (B1587730) and 3,6-dihexylphthalonitrile were unsuccessful in producing a significant amount of the unsymmetrical product, suggesting a lower reactivity for the hydroxy-substituted precursor under those conditions.
Steric hindrance can be exploited to direct the synthesis towards specific isomers. A method known as the "lithium method" involves the reaction of a phthalonitrile with bulky groups at the α-positions with lithium hexyl oxide. acs.org The steric hindrance can disfavor complete tetramerization, leading to a half-phthalocyanine intermediate, which can then react with a second precursor to selectively form an AABB-type compound. acs.org
| Component A | Component B | Reaction Type | Resulting Isomers | Key Findings | Reference |
|---|---|---|---|---|---|
| This compound | 3,4,5,6-Tetrachlorophthalonitrile | Statistical Condensation | A₃B, AABB, ABAB | Produces a mixture of "push-pull" type phthalocyanines. Separation is required. | pan.pl, acs.org |
| This compound | 5,6-Diphenyl-2,3-dicyanopyrazine | Mixed Condensation | A₃B, AABB, ABAB Porphyrazines | Synthesis performed in 1-hexanol with lithium hexanolate, forming porphyrazine analogues. | researchgate.net |
| Nickel(II) dicyanophthalocyaninate | This compound | Mixed Condensation | Unsymmetrical Binuclear Phthalocyanines | Reaction proceeds in a 1:3 ratio to form binuclear derivatives. | worldscientific.com, worldscientific.com |
Synthesis of Metal Complexes of this compound-Derived Macrocycles
The incorporation of metal ions into the central cavity of phthalocyanine macrocycles derived from this compound is a crucial step in tailoring their properties for various applications. The synthetic methods depend on the target metal ion, particularly distinguishing between transition metals and lanthanides.
Incorporation of Transition Metals (e.g., Copper, Nickel, Zinc)
Two primary methods are employed for the synthesis of transition metal phthalocyanine complexes: template condensation and direct metallation of a pre-synthesized metal-free phthalocyanine.
Template Condensation: This is the most direct route, where the phthalonitrile precursor, this compound, undergoes cyclotetramerization in the presence of a metal salt, which acts as a template. For instance, new zinc, cobalt, and copper phthalocyanine complexes can be obtained by reacting a substituted phthalonitrile with metal salts like Zn(CH₃COO)₂, CuCl₂, and CoCl₂ in a high-boiling solvent. nih.gov Similarly, unsymmetrical copper, cobalt, and nickel complexes with A₃B, AABB, and ABAB structures have been synthesized via the reaction between 3,6-di(hexadecyloxy)phthalonitrile, a second component, and the corresponding metal acetate (B1210297) in the presence of urea. researchgate.net
Direct Metallation: In this approach, the metal-free phthalocyanine ligand is first synthesized and purified. Subsequently, the metal is inserted by refluxing the metal-free macrocycle with a suitable metal salt, such as a zinc(II) salt in a solvent like n-pentanol. grafiati.com This method is particularly useful when the template method yields mixtures that are difficult to separate or when milder reaction conditions are required.
A notable example of synthesizing a heterobimetallic binuclear complex involves the mixed condensation of nickel(II) dicyanophthalocyaninate with this compound in the presence of zinc(II) chloride, which results in a nickel-zinc (B8489154) binuclear phthalocyanine. worldscientific.comworldscientific.com
| Metal Ion | Phthalonitrile Precursor(s) | Synthetic Method | Resulting Complex | Reference |
|---|---|---|---|---|
| Copper(II) | This compound and 5,6-diphenyl-2,3-dicyanopyrazine | Direct Metallation | Unsymmetrical Copper(II) Porphyrazine Complexes (A₃B, AABB, ABAB types) | researchgate.net |
| Nickel(II) | Nickel(II) dicyanophthalocyaninate and this compound | Template Condensation | Homodimetallic Binuclear Nickel(II) Phthalocyanine | worldscientific.com, worldscientific.com |
| Zinc(II) | Nickel(II) dicyanophthalocyaninate and this compound | Template Condensation | Heterodimetallic Binuclear Nickel(II)-Zinc(II) Phthalocyanine | worldscientific.com, worldscientific.com |
| Zinc(II), Copper(II), Cobalt(II) | 4-(2-[3,4-dimethoxyphenethoxy] phenoxy) phthalonitrile | Template Condensation | Symmetrical Zn, Cu, and Co Phthalocyanines | nih.gov |
Preparation of Lanthanide Complexes (e.g., Terbium, Erbium, Holmium)
The synthesis of lanthanide phthalocyanine complexes is distinct from that of transition metals due to the larger ionic radii and higher coordination numbers of lanthanide ions. msu.ru This leads to the preferential formation of "sandwich-like" double-decker (LnPc₂) or triple-decker (Ln₂Pc₃) complexes rather than planar monophthalocyanines. mdpi.comnih.govnih.gov
The synthesis typically involves the reaction of a lanthanide salt, often an acetate like Ln(acac)₃, with the phthalonitrile precursor in a high-boiling solvent. For example, mixed-substituted phthalocyanine derivatives containing holmium have been synthesized from this compound and 3,4,5,6-tetrachlorophthalonitrile fragments. researchgate.netresearchgate.net Similarly, single- and double-decker sandwich complexes with erbium have been prepared. researchgate.netresearchgate.net
The synthesis of heteroleptic (containing different phthalocyanine ligands) double-decker complexes is also a common strategy. This can be achieved by reacting a pre-formed mono-lanthanide phthalocyanine complex with a different phthalonitrile. nih.gov Another approach involves the reaction of dilithium salts of unsymmetrical phthalocyanines (derived from the joint condensation of precursors like this compound) with a lanthanide complex of another macrocycle, such as chlorolutetium tetrabenzoporphyrinate, to form double-decker heteroligand complexes. researchgate.netresearchgate.netresearchgate.net Terbium bis-phthalocyaninato complexes, known for their single-molecule magnet (SMM) properties, have been synthesized, with some featuring phosphonate (B1237965) groups for grafting onto surfaces. acs.orgresearchgate.net
| Lanthanide Ion | Precursors | Complex Type | Key Features | Reference |
|---|---|---|---|---|
| Holmium(III) | This compound and 3,4,5,6-Tetrachlorophthalonitrile | Mixed-Substituted Phthalocyanine Complex | Forms part of a study on supramolecular organization and mesomorphic properties. | researchgate.net, researchgate.net |
| Erbium(III) | 4,5-bis(3-phenoxyphenoxy)phthalonitrile | Single and Double-Decker Sandwich Complexes | Complexes show dissociation in dichloromethane (B109758) at low concentrations. | researchgate.net |
| Terbium(III) | α-octabutoxy-substituted phthalocyanine | Bis(phthalocyaninato) Double-Decker Complex | Exhibits single-molecule magnet (SMM) properties. Protonation studies performed. | acs.org |
| Lutetium(III) | Dilithium complexes of A₃B, AABB, ABAB phthalocyanines (from this compound and tetrachlorophthalonitrile) and chlorolutetium tetrabenzoporphyrinate | Heteroleptic Double-Decker Complex | Forms a mixed-ligand sandwich complex containing both phthalocyanine and tetrabenzoporphyrin macrocycles. | researchgate.net, researchgate.net |
Synthesis of Binuclear and Multi-Decked Phthalocyanine Systems
Beyond simple monomeric and sandwich complexes, this compound serves as a building block for more elaborate polynuclear architectures.
Binuclear Phthalocyanines: These systems consist of two phthalocyanine rings linked together, either directly or through a bridging unit. An effective method for creating unsymmetrically substituted binuclear phthalocyanines involves the mixed condensation of a phthalocyanine precursor bearing reactive groups with a second phthalonitrile. For example, nickel(II) dicyanophthalocyaninate can be reacted with this compound in a 1:3 ratio to synthesize binuclear derivatives. worldscientific.comworldscientific.com In this reaction, the dicyano-substituted phthalocyanine acts as a building block that condenses with three units of the other phthalonitrile to form the second macrocyclic ring, creating a fused, coplanar system with an extended π-conjugation. worldscientific.com
Multi-Decked Phthalocyanines: These are an extension of the sandwich complexes, including triple-decker (Ln₂Pc₃), quadruple, and even quintuple systems. nih.govd-nb.info The synthesis of heteroleptic multi-decked complexes often requires a stepwise approach to control the sequence of the macrocycles. d-nb.infoicmol.es For instance, an unsymmetrically substituted free-base phthalocyanine can be transformed into a monophthalocyaninato lanthanide intermediate, [Ln(acac)(Pc)], which is then reacted with another phthalonitrile (like 1,2-dicyanobenzene) to form the heteroleptic double-decker [Ln(Pc)(Pc')] complex. icmol.esnih.gov This stepwise strategy offers greater control over the final structure compared to statistical methods. d-nb.info These multi-decker systems, which can incorporate different lanthanide ions and various phthalocyanine or porphyrin rings, are investigated for their unique electronic interactions and potential in molecular electronics. nih.gov
| System Type | Precursors | Metal Ion(s) | Synthetic Strategy | Reference |
|---|---|---|---|---|
| Binuclear Phthalocyanine | Nickel(II) dicyanophthalocyaninate and this compound | Ni(II) or Ni(II)/Zn(II) | Mixed condensation of a dicyano-Pc with a phthalonitrile. | worldscientific.com, worldscientific.com |
| Heteroleptic Double-Decker | Unsymmetrical free-base Pc, Ln(acac)₃, 1,2-dicyanobenzene | Sm(III), Eu(III), Lu(III) | Stepwise procedure involving formation of a [Ln(acac)(Pc)] intermediate. | icmol.es, nih.gov |
| Heteroleptic Triple-Decker | Two linked porphyrins, lanthanide ions, and a phthalocyanine | Lanthanum(III) | Sequential assembly directed by a flexible spacer chain linking the outer porphyrin rings. | d-nb.info |
Advanced Characterization Techniques Applied to 3,6 Dioctyloxyphthalonitrile Derivatives
Spectroscopic Analysis of Electronic and Vibrational States
Spectroscopy is a cornerstone in the analysis of phthalonitrile (B49051) derivatives, providing detailed insights into their molecular and electronic structures.
UV-Visible absorption spectroscopy is a fundamental technique for investigating the electronic structure of 3,6-dioctyloxyphthalonitrile and its derivatives, particularly the highly conjugated phthalocyanines formed from them. The electronic spectra of these compounds are dominated by intense π → π* transitions. dergipark.org.tr For phthalocyanines, these transitions give rise to two characteristic absorption regions: the Soret band (or B band) in the near-UV region (around 300-400 nm) and the Q band in the visible region (around 600-700 nm). dergipark.org.trresearchgate.net
The position and intensity of these bands are highly sensitive to the substitution pattern on the phthalocyanine (B1677752) ring. The introduction of electron-donating groups, such as the octyloxy substituents, typically causes a bathochromic (red) shift in the Q band, moving the absorption to longer wavelengths. researchgate.net This is attributed to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. bas.bg The extent of this shift is influenced by the position of the substituents; for instance, substitution at the non-peripheral (α) positions generally leads to a more significant red shift compared to peripheral (β) substitution. researchgate.net
The aggregation of phthalocyanine molecules, a common phenomenon in solution, can be readily monitored by UV-Vis spectroscopy. Aggregation typically leads to a blue-shift or broadening of the Q band. Studies on various substituted phthalocyanines show that the presence of bulky substituents, like the dioctyloxy groups, helps to increase solubility and reduce aggregation, resulting in sharp, single Q bands characteristic of monomeric species in many organic solvents. dergipark.org.trresearchgate.net The adherence to the Beer-Lambert law, where absorbance is linearly proportional to concentration, is often used to confirm the absence of significant aggregation over a specific concentration range. dergipark.org.tr
Table 1: Representative UV-Vis Absorption Data for Phthalonitrile Derivatives
| Compound | Solvent | B Band λmax (nm) | Q Band λmax (nm) |
|---|---|---|---|
| Unsymmetrical Zinc(II) Phthalocyanine (A3B type) | THF | 339 | 678 |
| Tetra-substituted Zinc Phthalocyanine | DMSO | ~350 | ~680 |
| Octa-substituted Zinc Phthalocyanine | CHCl3 | ~360 | ~700 |
This table presents typical absorption maxima for phthalocyanine systems derived from substituted phthalonitriles. Actual values can vary based on the specific substitution pattern and solvent.
Fluorescence spectroscopy provides valuable information on the photoluminescent properties of this compound derivatives, particularly the corresponding phthalocyanines. Following excitation into the Q band absorption, these molecules can relax by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum is typically a mirror image of the Q band absorption, with a shift to a longer wavelength (a Stokes' shift). dergipark.org.tr For many zinc(II) phthalocyanine derivatives, the emission peak is observed in the 690-700 nm range. dergipark.org.trniscpr.res.in
Key photophysical parameters determined from these studies include the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state. dergipark.org.trnih.gov These properties are crucial for applications in areas like photodynamic therapy and optical sensing.
Fluorescence quenching studies are often conducted to understand the interaction of the excited state of the phthalocyanine with other molecules. tubitak.gov.tr A common experiment involves adding increasing concentrations of a quencher, such as 1,4-benzoquinone (B44022) (BQ), to a solution of the fluorescent phthalocyanine. dergipark.org.trnih.gov The decrease in fluorescence intensity is analyzed using the Stern-Volmer equation, which can reveal the nature of the quenching process (static or dynamic) and provide the quenching rate constant (kq). dergipark.org.trnih.gov This type of study demonstrates that the fluorescence of these compounds can be effectively modulated by electron transfer to an appropriate quencher molecule. dergipark.org.trtubitak.gov.tr
Table 2: Photophysical and Fluorescence Quenching Data for a Representative Zinc(II) Phthalocyanine Derivative
| Parameter | Value | Conditions |
|---|---|---|
| Fluorescence Quantum Yield (ΦF) | 0.09 | in THF |
| Fluorescence Lifetime (τF) | 0.57 ns | in THF |
| Stokes' Shift | 19 nm | in THF |
| Stern-Volmer Constant (KSV) | 27.55 M-1 | with 1,4-benzoquinone in THF |
Data are illustrative for a specific unsymmetrically substituted zinc(II) phthalocyanine and can vary for different derivatives. dergipark.org.tr
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. researchgate.netresearchgate.netazooptics.com Both 1H and 13C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous confirmation of the molecular structure. psu.edumdpi.com
In the 1H NMR spectrum of this compound, distinct signals are expected for the aromatic protons on the phthalonitrile ring and the aliphatic protons of the two octyloxy chains. The integration of these signals confirms the number of protons in each environment, while their chemical shifts and splitting patterns (coupling) reveal their connectivity. libretexts.org For example, the protons of the CH2 group directly attached to the ether oxygen will appear at a different chemical shift than the terminal CH3 group of the alkyl chain. mdpi.com
13C NMR spectroscopy is complementary, showing distinct signals for each unique carbon atom in the molecule, including the quaternary carbons of the nitrile groups and the aromatic ring. azooptics.comipb.pt The combination of 1H, 13C, and two-dimensional NMR techniques (like HSQC and HMBC) allows for the complete assignment of all proton and carbon signals, verifying the successful synthesis of the target molecule. researchgate.netipb.pt
Furthermore, NMR can be used to study dynamic processes such as protonation. grafiati.com In NMR titration experiments, the 1H NMR spectrum of a compound is monitored upon the incremental addition of an acid. conicet.gov.ar Changes in the chemical shifts of specific protons, particularly those near the basic nitrogen atoms of a phthalocyanine ring, can be observed. By plotting these chemical shift changes against the amount of acid added, one can determine the pKa value associated with the protonation event, providing insight into the basicity of the molecule. conicet.gov.arnih.gov
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful complementary techniques used to obtain a "vibrational fingerprint" of a molecule. mdpi.com Each method probes the vibrational modes of the chemical bonds within the structure, providing confirmation of functional groups. psu.edumdpi.com
For this compound, the FTIR spectrum shows characteristic absorption bands that confirm its structure. Key vibrations include:
C≡N stretching: A strong, sharp band typically observed in the region of 2220-2240 cm-1, which is a definitive indicator of the nitrile functional group.
C-O-C stretching: Asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkages, usually appearing in the 1200-1300 cm-1 and 1000-1100 cm-1 regions, respectively. nih.gov
C-H stretching: Bands corresponding to the aromatic C-H bonds (above 3000 cm-1) and the aliphatic C-H bonds of the octyloxy chains (typically in the 2850-2960 cm-1 range). scialert.net
C=C stretching: Vibrations associated with the aromatic ring, found in the 1450-1600 cm-1 region. nih.govscialert.net
Raman spectroscopy provides complementary information. While FTIR is sensitive to vibrations that cause a change in dipole moment (like C=O or C-O bonds), Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. gatewayanalytical.comsurfacesciencewestern.com This makes it particularly useful for observing homo-nuclear bonds, such as the C=C bonds within the aromatic backbone. gatewayanalytical.com For instance, certain skeletal vibrations that are weak in the IR spectrum may appear as strong bands in the Raman spectrum. researchgate.net The combined use of both FTIR and Raman provides a more complete vibrational analysis of the molecule. cabidigitallibrary.org
Table 3: Key Vibrational Frequencies for Phthalonitrile Derivatives
| Vibrational Mode | Typical Wavenumber (cm-1) | Technique | Intensity |
|---|---|---|---|
| Aliphatic C-H stretch | 2850-2960 | FTIR/Raman | Strong |
| Nitrile (C≡N) stretch | 2220-2240 | FTIR | Strong, Sharp |
| Aromatic C=C stretch | 1450-1600 | FTIR/Raman | Medium to Strong |
| Aryl Ether (C-O-C) stretch | 1200-1300 | FTIR | Strong |
This table summarizes characteristic vibrational bands used for the identification of substituted phthalonitriles. nih.govscialert.net
Thermal Analysis for Phase Transition Behavior
Thermal analysis techniques are essential for characterizing the phase behavior and stability of materials as a function of temperature.
Differential Scanning Calorimetry (DSC) is a primary technique for investigating the thermal transitions of materials, including the complex phase behavior of liquid crystals. wikipedia.orgsetaramsolutions.coms4science.at For derivatives of this compound, particularly the disc-shaped phthalocyanine molecules formed from them, DSC is used to identify and characterize their liquid crystalline phases (mesophases). psu.edutandfonline.comworldscientific.com
In a DSC experiment, the heat flow into or out of a sample is measured as it is heated or cooled at a constant rate. netzsch.com The resulting thermogram plots heat flow against temperature. Phase transitions appear as peaks or steps in this plot:
Melting (Crystal → Mesophase or Isotropic Liquid): An endothermic peak, representing the heat absorbed by the sample to break the crystal lattice.
Crystallization: An exothermic peak observed upon cooling, as the material releases heat upon forming an ordered crystal structure.
Mesophase Transitions (e.g., Columnar → Isotropic Liquid): Endothermic peaks that indicate transitions between different states of order. Phthalocyanine derivatives with long alkyl chains often form discotic columnar mesophases, where the flat cores stack into columns. worldscientific.comworldscientific.com
Glass Transition (Tg): A step-like change in the baseline, indicating a transition from a glassy, amorphous solid to a more rubbery state. wikipedia.org
By analyzing the temperatures and enthalpies (the area under the peaks) of these transitions, a detailed picture of the material's thermal behavior can be constructed. psu.edu Studies on tetra- and octa-substituted phthalocyanines have shown that the nature and position of the substituents significantly influence the type of mesophase formed and the temperature range over which it is stable. psu.eduworldscientific.comworldscientific.com This information is vital for processing these materials for applications in electronics and sensors.
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is a fundamental technique used to assess the thermal stability of materials by measuring changes in mass as a function of temperature. longdom.org For derivatives of this compound, TGA provides crucial information about their decomposition temperatures, which is a key indicator of their suitability for processing and long-term performance in electronic devices. longdom.orgcelignis.com
In a typical TGA experiment, the material is heated at a controlled rate in a specific atmosphere, and the mass loss is recorded. etamu.edu The resulting TGA curve reveals the temperatures at which significant degradation events occur. For instance, studies on related organic semiconductors have shown that decomposition temperatures above 300°C are desirable for materials used in organic thin-film transistors (OTFTs). researchgate.net The absence of significant mass loss at lower temperatures indicates good thermal stability, a prerequisite for applications that involve thermal processing steps like annealing. celignis.comresearchgate.net
| Material | Decomposition Temperature (°C) | Atmosphere | Reference |
| P(F8-DT6-TT) | ~400 | N/A | researchgate.net |
| Anthracene Derivatives | >300 | N/A | researchgate.net |
| Bovine Bone (for comparison) | 178-577 (organic components) | Air | researchgate.net |
This table presents data for related organic materials to illustrate typical thermal stability ranges investigated by TGA. Data for this compound itself was not specifically found in the provided search results.
Structural and Morphological Investigations
The performance of organic electronic devices is intimately linked to the molecular arrangement and solid-state packing of the active materials. A variety of techniques are employed to probe these structural and morphological characteristics.
X-ray Diffraction (XRD) is a powerful, non-destructive technique for investigating the crystalline structure of materials. anton-paar.commalvernpanalytical.com It provides information on atomic arrangements, phase composition, and crystal orientation. malvernpanalytical.comforcetechnology.com The fundamental principle of XRD is Bragg's Law (nλ = 2dsinθ), which relates the wavelength of incident X-rays (λ) to the spacing between atomic planes (d) and the angle of diffraction (θ). pdx.edu
For thin films of this compound derivatives, Grazing Incidence X-ray Diffraction (GIXRD or GID) is a particularly valuable surface-sensitive technique. wikipedia.orgdiamond.ac.ukmalvernpanalytical.com By using a very small angle of incidence for the X-ray beam, GID enhances the signal from the thin film while minimizing interference from the substrate. diamond.ac.ukmalvernpanalytical.com This allows for the determination of the orientation and packing of molecules within the film, which are critical factors influencing charge transport. diamond.ac.uknih.gov GIXRD can reveal whether the molecules adopt a face-on or edge-on orientation relative to the substrate, providing insights into the pathways for charge carrier movement. nih.gov
Polarizing Optical Microscopy (POM) is a key technique for identifying and characterizing liquid crystalline phases, also known as mesophases. Many organic materials, including derivatives of this compound, can exhibit mesophases with varying degrees of molecular order between the crystalline solid and the isotropic liquid states.
POM utilizes polarized light to reveal the anisotropic nature of liquid crystals, which results in characteristic textures. mdpi.com For example, the textures observed under a polarizing microscope can help identify different types of columnar mesophases, which are often formed by disc-like molecules such as phthalocyanines. The specific textures, like the "herring-bone" or "Schlieren" textures, provide information about the molecular arrangement within the mesophase. pan.pl The study of these mesophases is important as the self-assembly properties in these phases can influence the morphology of the final thin film. pan.plcyberleninka.ru
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology of thin films at the micro- and nanoscale. thermofisher.comnih.gov SEM provides high-resolution images of the surface topography of a film, revealing features like grain size, grain boundaries, and film continuity. pressbooks.pubresearchgate.netmdpi.com TEM, on the other hand, transmits electrons through an ultrathin sample to provide information about the internal structure, such as the crystal structure and morphology. thermofisher.commdpi.com For thin film analysis, cross-sectional TEM (XTEM) can be used to visualize the film's thickness and internal organization. mdpi.com
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces with sub-nanometer resolution. nih.govnih.gov It is particularly well-suited for characterizing the surface morphology and supramolecular assembly of thin films. researchgate.netoxinst.com AFM can provide detailed information about surface roughness, domain sizes, and the self-assembly of molecules into larger structures. researchgate.net Recent advancements, such as high-speed AFM (HS-AFM), even allow for the real-time visualization of molecular self-assembly processes, offering unprecedented insights into the formation of supramolecular structures. wiley.com
Electrochemical Characterization
The electrochemical properties of this compound derivatives are critical for their function in electronic devices, as they determine the energy levels available for charge injection and transport.
Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox properties of molecules. als-japan.comresearchgate.net In a CV experiment, the potential of a working electrode is scanned linearly versus time, and the resulting current is measured. als-japan.com The resulting voltammogram provides information about the oxidation and reduction potentials of the material. nih.gov
For organic semiconductors, these redox potentials are used to estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). upb.roimist.ma The HOMO level is related to the oxidation potential and represents the energy required to remove an electron, while the LUMO level is related to the reduction potential and represents the energy released when an electron is added. imist.manih.gov The HOMO-LUMO gap, which can be estimated from the difference between the onset of oxidation and reduction potentials, is a crucial parameter that determines the electronic absorption and emission properties of the material. researchgate.netclockss.org
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Method | Reference |
| P(F8-DT6-TT) | -5.21 | -2.67 | 2.54 | CV | researchgate.net |
| SQ1 Dye | -5.19 | -3.08 | 2.11 | CV | imist.ma |
| SQ2 Dye | -5.16 | -3.10 | 2.06 | CV | imist.ma |
| Functionalized Acenes (Range) | -4.9 to -5.6 | -2.8 to -3.7 | N/A | CV | nih.gov |
| Unsymmetrical Phthalocyanine (3) | -4.85 (calc.) | -3.37 (calc.) | 1.48 (calc.) | CV | clockss.org |
This table provides examples of HOMO/LUMO energies and electrochemical gaps for various organic materials determined by cyclic voltammetry, illustrating the application of this technique.
Supramolecular Organization Studies
The arrangement of molecules in the solid state, or supramolecular organization, is a critical factor that dictates the material properties of organic compounds. For derivatives of this compound, which are precursors to phthalocyanines, understanding their assembly in thin films is paramount for their application in molecular electronics and sensor technologies. Advanced techniques are employed to fabricate and characterize these highly ordered molecular architectures.
Langmuir-Blodgett and Langmuir-Schaefer Techniques for Thin Film Fabrication and Characterization
The Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques offer a sophisticated approach to creating highly ordered, ultra-thin films with precise control over thickness and molecular arrangement. nih.govwikipedia.org These methods involve the formation of a single layer of molecules (a Langmuir monolayer) at the air-water interface, which is then transferred to a solid substrate. wikipedia.orgsaske.sk This level of control is crucial for tailoring the optical and electrical properties of materials derived from this compound. nih.gov
The process begins with the spreading of a solution of the phthalonitrile derivative onto a water subphase in a Langmuir trough. wordpress.comscielo.br The amphiphilic nature of these molecules, though not as pronounced as classical fatty acids, allows them to organize at the interface. wordpress.com By compressing this monolayer with barriers, the molecules can be forced into a more ordered arrangement, which can be monitored by measuring the surface pressure as a function of the area per molecule, generating a pressure-area isotherm. scielo.brrug.nl This isotherm provides valuable information about the phase behavior of the monolayer, including the point of collapse.
Once a stable monolayer is formed at a desired surface pressure, it can be transferred to a solid substrate. The LB method involves vertically dipping and withdrawing the substrate through the monolayer, while the LS technique uses a horizontal lifting of the film from the water surface. saske.sktuni.fi The LS method is particularly suitable for creating structures with well-defined surface geometry and thickness. researchgate.net
For instance, in a study involving mixed-substituted phthalocyanine derivatives synthesized from this compound and 3,4,5,6-tetrachlorophthalonitrile fragments, thin films were prepared using the Langmuir-Schaefer method. tandfonline.com The layers were transferred onto a silicic or glass substrate at room temperature (293–295 K) with a surface pressure of 8.0 mN/m. tandfonline.com This process allowed for the formation of films with a regulated structure, essential for creating new molecular devices. tandfonline.com
The characterization of these films is as important as their fabrication. The supramolecular organization within the floating layers and the transferred thin films is investigated to understand the influence of molecular structure on the material's properties. researchgate.nettandfonline.com Studies have shown that the structure and properties of the final thin-film materials are often dependent on the supramolecular organization of the initial floating layers. itm-conferences.org
Research on A3B-type phthalocyanine derivatives, which can be synthesized from precursors like this compound, has demonstrated that these compounds form stable, homogeneous floating layers on a water surface. itm-conferences.org The structural parameters of these layers are influenced by factors such as the length of the aliphatic substituents and the presence of a central metal atom. itm-conferences.org For example, the packing period of the molecules in the layer was found to increase with the elongation of the aliphatic chains. itm-conferences.org
Detailed findings from such studies can be summarized in data tables, providing a clear overview of the experimental conditions and resulting film characteristics.
Table 1: Langmuir-Schaefer Film Deposition Parameters for a this compound Derivative
| Parameter | Value | Reference |
| Deposition Method | Langmuir-Schaefer (horizontal lift) | tandfonline.com |
| Substrate | Silicic or glass | tandfonline.com |
| Temperature | 293–295 K | tandfonline.com |
| Surface Pressure (π) | 8.0 mN/m | tandfonline.com |
| Number of Layers (n) | 5 | tandfonline.com |
Table 2: Supramolecular Organization of A3B-Type Phthalocyanine Floating Layers
| Compound Feature | Observation | Reference |
| Layer Stability | Homogeneous and stable floating layers formed | itm-conferences.org |
| Influence of Substituents | Structure parameters depend on the length of aliphatic substituents | itm-conferences.org |
| Influence of Metal Complexation | Structure parameters depend on the metal complexing agent | itm-conferences.org |
| Packing Period | Increases with the elongation of aliphatic substituents | itm-conferences.org |
The ability to form well-ordered thin films using LB and LS techniques is a significant step towards the practical application of this compound derivatives in various fields, including the development of sensors and optoelectronic devices. nih.govtandfonline.com The precise control over the molecular architecture afforded by these methods allows for the fine-tuning of the material's functional properties. tandfonline.com
Computational Chemistry Approaches for 3,6 Dioctyloxyphthalonitrile Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to phthalonitrile (B49051) precursors and their resulting phthalocyanine (B1677752) macrocycles to predict geometries, electronic properties, and spectroscopic features.
Geometry optimization calculations are performed to find the lowest energy structure of a molecule. For 3,6-dioctyloxyphthalonitrile and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G, are employed to determine the most stable molecular conformation. researchgate.netresearchgate.net
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| C-C (aromatic) | 1.39 - 1.41 | Bond lengths within the benzene (B151609) ring of the isoindole unit. |
| C-N (nitrile) | 1.16 - 1.17 | Bond length of the nitrile functional group. |
| C-O (ether) | 1.36 - 1.38 | Bond length between the aromatic ring and the oxygen of the octyloxy group. |
| ∠ C-C-C (aromatic) | ~120 | Internal bond angles of the benzene ring. |
| ∠ C-C≡N | ~178 - 180 | Bond angle of the cyano group relative to the ring. |
| Dihedral Angle (Ring-Substituent) | Variable (e.g., ~50-60°) | Twist angle between the plane of the isoindole unit and the substituent. nih.gov |
Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic properties of molecules. fiveable.mewikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic transitions and charge transfer processes. taylorandfrancis.comyoutube.com
For phthalocyanines derived from this compound, DFT calculations show that the HOMO and LUMO are predominantly of π-character and are localized on the conjugated macrocyclic ring. researchgate.netnih.gov The alkoxy substituents act as electron-donating groups, which tends to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO energy gap (ΔE). nih.gov A smaller energy gap is indicative of higher chemical reactivity and is associated with a red-shift in the molecule's primary electronic absorption bands. researchgate.net
The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO energy relates to its ability to accept an electron (electron affinity). These values are critical for designing materials for applications in organic electronics and photovoltaics. researchgate.net
| Orbital | Energy (eV) | Localization |
|---|---|---|
| HOMO | -4.87 | Primarily on the π-conjugated phthalocyanine macrocycle. |
| LUMO | -2.65 | Primarily on the π-conjugated phthalocyanine macrocycle. |
| ΔE (HOMO-LUMO Gap) | 2.22 | Correlates with the energy of the main Q-band absorption. |
Data adapted from representative calculations on substituted zinc phthalocyanines. researchgate.net
When molecules of this compound are used to form ordered, self-assembled structures, such as the columnar stacks typical of discotic liquid crystals formed by phthalocyanines, their collective electronic behavior can be described by an electronic band structure. researchgate.net DFT calculations can be extended to these periodic systems to predict their properties as semiconductor materials.
For a one-dimensional stack of phthalocyanine molecules, the π-π overlap between adjacent macrocycles leads to the broadening of the discrete HOMO and LUMO levels into continuous valence and conduction bands, respectively. The calculation involves defining a unit cell (e.g., two stacked molecules) and calculating the orbital energies across the Brillouin zone. The width of these bands is related to the charge carrier mobility, while the energy difference between the top of the valence band and the bottom of the conduction band defines the electronic band gap. This band gap is a critical parameter that determines the material's potential for use in electronic devices like solar cells and transistors. mdpi.com
When this compound is used to synthesize a phthalocyanine macrocycle, the resulting structure contains several nitrogen atoms that can be protonated. DFT calculations are used to determine the most likely protonation sites in the resulting metal-phthalocyanine (MPc) complexes. The primary candidates for protonation are the four bridging aza-nitrogens.
Molecular Dynamics Simulations for Supramolecular Assemblies
While DFT is excellent for analyzing single molecules or small clusters, Molecular Dynamics (MD) simulations are employed to study the behavior of large ensembles of molecules over time. For derivatives of this compound, such as phthalocyanines, MD simulations provide insight into the mechanisms of self-assembly into larger supramolecular structures like nanofibers or columnar liquid crystals. frontiersin.org
In a typical MD simulation, hundreds or thousands of molecules are placed in a simulation box with a solvent. The forces between all atoms are calculated using a force field, and the equations of motion are solved iteratively to track the trajectory of each atom. These simulations reveal how π-π stacking interactions between the aromatic cores and van der Waals interactions between the flexible octyloxy chains drive the formation of ordered columns. researchgate.net MD can be used to predict the structural order, stability, and dynamic properties of these assemblies, which are essential for their application in materials science.
Theoretical Prediction of Spectroscopic and Electrochemical Parameters
Computational methods can accurately predict spectroscopic and electrochemical properties, providing a direct link between theoretical structure and experimental observation.
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting the UV-Vis absorption spectra of phthalocyanine derivatives. nih.govmdpi.commdpi.com The method calculates the energies of vertical electronic excitations from the ground state to various excited states. For phthalocyanines, TD-DFT can successfully predict the position of the characteristic, intense Q-band in the red/near-infrared region and the B-band (or Soret band) in the near-UV region. nih.govresearchgate.net These calculations have shown that trends in the optical spectra of phthalocyanines often follow those observed for their phthalonitrile precursors. tubitak.gov.tr
Electrochemical properties can be estimated from DFT calculations. The energies of the HOMO and LUMO are directly related to the oxidation and reduction potentials of the molecule, respectively. A higher HOMO energy corresponds to an easier oxidation, while a lower LUMO energy implies an easier reduction. These theoretical predictions are invaluable for designing molecules for applications in electrocatalysis, sensors, and redox-active systems.
| Absorption Band | Calculated λmax (nm) | Experimental λmax (nm) | Associated Transition |
|---|---|---|---|
| Q-Band | ~710 - 730 | ~723 | HOMO → LUMO (π → π) |
| B-Band (Soret) | ~350 - 370 | ~359 | Deeper π → π transitions |
Values are representative and adapted from studies on substituted silver phthalocyanines. nih.gov The exact values depend on the functional, basis set, and solvent model used. nih.gov
Structure Property Relationship Studies in 3,6 Dioctyloxyphthalonitrile Derived Macrocycles
Influence of Octyloxy Substituents on Electronic Structure and Optical Properties
The electronic and optical properties of phthalocyanine (B1677752) macrocycles are highly tunable through chemical modification. The introduction of octyloxy substituents, in particular, plays a crucial role in modulating the energy levels of the molecule's frontier orbitals, which directly impacts their absorption spectra.
Effect of Alkoxy-Group Position (Peripheral vs. Non-peripheral) on Absorption Spectra and Q-band Shifts
The position of alkoxy substituents on the phthalocyanine ring—whether on the outer "peripheral" positions (2,3,9,10,16,17,23,24) or the inner "non-peripheral" positions (1,4,8,11,15,18,22,25)—has a significant effect on the electronic absorption spectrum, especially the prominent Q-band. The Q-band, arising from the π-π* transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), is a hallmark of the phthalocyanine chromophore. dtic.mil
Alkoxy groups are electron-donating, and their position influences the extent of electronic perturbation on the macrocycle's π-system. researchgate.net
Non-peripheral Substitution (α-positions): When alkoxy groups, such as octyloxy groups, are placed at the non-peripheral positions (e.g., 1,4), they cause a more significant red shift (bathochromic shift) in the Q-band compared to peripheral substitution. This is attributed to a stronger electronic coupling and a more direct perturbation of the frontier molecular orbitals involved in the Q-band transition.
Peripheral Substitution (β-positions): Substituents at the peripheral positions (e.g., 2,3) exert a smaller electronic influence on the core chromophore. umich.edu The resulting Q-band shift is typically less pronounced. In the case of 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine, derived from 3,6-dioctyloxyphthalonitrile, the substituents are at the peripheral positions. While they enhance solubility, their effect on the Q-band position is less dramatic than if they were at the non-peripheral 1,4 positions. umich.eduinstras.com
The magnitude of the Q-band shift is a direct indicator of how the substituents alter the HOMO-LUMO energy gap. Electron-donating groups generally raise the energy of the HOMO, leading to a smaller energy gap and a red-shifted absorption.
| Substituent Position | Typical Substituent Type | Effect on Q-Band | Underlying Electronic Reason |
|---|---|---|---|
| Non-peripheral (α) | 1,4-Dialkoxy | Significant Red Shift | Stronger perturbation of HOMO/LUMO levels |
| Peripheral (β) | 2,3-Dialkoxy | Minor Red Shift | Weaker perturbation of HOMO/LUMO levels |
Role of Alkyl Chain Length in Photophysical Behavior
The length of the alkyl chains on the alkoxy substituents, while having a minor impact on the electronic properties in dilute solutions, plays a significant role in the solid-state and solution-phase photophysical behavior, primarily by influencing intermolecular interactions and solubility. researchgate.netacademie-sciences.fr
Long alkyl chains, like the octyl groups in this compound derivatives, are crucial for preventing aggregation. academie-sciences.fr Phthalocyanine molecules have a strong tendency to stack face-to-face (aggregate), which is detrimental to their photophysical performance as it provides non-radiative decay pathways, shortening the triplet state lifetime and reducing fluorescence quantum yields. academie-sciences.fr The bulky, flexible alkyl chains create steric hindrance that keeps the macrocyclic cores separated, preserving the properties of the monomeric species even at higher concentrations. instras.com
Studies on similar systems have shown that increasing the alkyl chain length can lead to improved hydrophobicity and stability. rsc.org While systematic studies varying the chain length from shorter to longer (e.g., butyl to hexyl to octyl to dodecyl) in phthalocyanines show minor changes in the absorption maxima, the key impact is on properties like fluorescence and triplet state dynamics, which are highly sensitive to aggregation. For instance, longer chains generally lead to higher fluorescence quantum yields (ΦF) and longer triplet lifetimes (τT) in solution due to superior prevention of quenching via aggregation. nih.gov
| Alkyl Chain Length | Effect on Aggregation | Impact on Fluorescence Quantum Yield (ΦF) | Impact on Triplet State Lifetime (τT) |
|---|---|---|---|
| Short (e.g., C4) | Higher tendency to aggregate | Generally Lower | Generally Shorter |
| Long (e.g., C8, C12) | Lower tendency to aggregate | Generally Higher | Generally Longer |
Impact of Substituent Nature and Ratio on Mesomorphic Behavior
The incorporation of long, flexible alkyl chains like octyloxy groups onto the rigid, disc-like phthalocyanine core is a well-established strategy for inducing thermotropic liquid crystalline (mesomorphic) behavior. These molecules can self-assemble into highly ordered structures, most commonly columnar phases.
Induction and Characterization of Liquid Crystalline Phases (e.g., Nematic, Columnar)
Phthalocyanines peripherally substituted with eight long alkyl chains, such as those derived from this compound, are classic examples of discotic mesogens. nih.gov The rigid aromatic core promotes π-π stacking interactions, while the flexible peripheral chains act as a solvent-like medium, allowing for fluidity. This combination leads to the formation of columnar mesophases, where the disc-like molecules stack on top of one another to form columns, and these columns arrange themselves into a two-dimensional lattice (e.g., hexagonal or rectangular). ivanovo.ac.rursc.org
The characterization of these liquid crystalline phases involves several standard techniques:
Polarized Optical Microscopy (POM): This is a primary tool for identifying liquid crystal phases by observing the unique optical textures that form as the material is heated and cooled. ipme.rumdpi.com Different columnar phases exhibit characteristic textures.
Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes of phase transitions (e.g., crystal-to-mesophase and mesophase-to-isotropic liquid). mdpi.com The transition from a liquid crystal mesophase to an isotropic liquid is a key indicator of mesomorphic behavior. nih.gov
X-ray Diffraction (XRD): XRD provides detailed structural information about the arrangement of molecules within the mesophase, confirming the columnar structure and determining parameters like the intracolumnar stacking distance and the intercolumnar lattice spacing. rsc.org
For octyloxy-substituted phthalocyanines, the most commonly observed phase is the hexagonal columnar (Colh) mesophase.
Correlation Between Donor-Acceptor Ratio and Mesophase Type/Stability
To create materials with tailored electronic properties for applications like photovoltaics, it is common to synthesize low-symmetry or "donor-acceptor" phthalocyanines. This is achieved through the statistical co-cyclotetramerization of two different phthalonitrile (B49051) precursors—one electron-rich (the donor, such as this compound) and one electron-poor (the acceptor, e.g., a phthalonitrile with nitro or cyano groups). nih.govivanovo.ac.ru This results in a mixture of products, including symmetrical donor (D4) and acceptor (A4) phthalocyanines, as well as the desired donor-acceptor types like D3A and D2A2.
The ratio and nature of these donor and acceptor units within the macrocycle can significantly influence the resulting mesomorphic properties:
Mesophase Stability: The introduction of strongly polar or sterically demanding acceptor groups can disrupt the delicate balance of intermolecular forces required for stable liquid crystal formation. In some cases, introducing acceptor groups can lower the clearing point (the temperature at which the material becomes an isotropic liquid), indicating reduced mesophase stability. ivanovo.ac.ru For example, the introduction of nitro groups has been observed to be unfavorable for liquid crystalline properties. researchgate.net
Mesophase Type: The molecular symmetry and dipole moment, which are altered by the donor-acceptor ratio, can influence the type of columnar packing (e.g., hexagonal vs. rectangular). The covalent linkage of donor and acceptor moieties is a key strategy in developing "molecular heterojunctions," and the mesomorphic properties are critical for achieving the self-assembly needed for efficient charge transport pathways. nih.gov The length of any spacer linking the donor and acceptor components can also decisively affect the supramolecular structure. nih.gov
Modulation of Redox Properties through Peripheral and Fused-Ring Substitution
The redox properties of phthalocyanines—their ability to be reversibly oxidized and reduced—are fundamental to their function in many electronic applications. These properties can be finely tuned by modifying the macrocycle's periphery.
Peripheral substitution with electron-donating groups like the octyloxy substituents in this compound derivatives directly impacts the molecule's redox potentials. Electrochemical studies, typically using cyclic voltammetry, reveal that these alkoxy groups make the phthalocyanine ring easier to oxidize. researchgate.net They raise the energy level of the HOMO, resulting in a less positive (or more negative) first oxidation potential compared to an unsubstituted phthalocyanine. Conversely, electron-withdrawing groups make the macrocycle easier to reduce by lowering the LUMO energy, resulting in less negative reduction potentials. nih.gov
This modulation is predictable and allows for the rational design of molecules with specific redox characteristics. For example, to create a better electron donor, one would enhance the substitution with electron-donating groups. The first reduction potential is a useful metric for assessing the electron-accepting ability of the macrocycle. nih.gov
Fused-ring substitution, which involves extending the π-conjugated system by replacing the benzene (B151609) rings with naphthalene rings to form naphthalocyanines, also has a profound effect on redox properties. This extension of the π-system generally lowers the HOMO-LUMO gap. As a result, naphthalocyanines are typically easier to both oxidize and reduce than their phthalocyanine counterparts. The effect of peripheral substituents remains similar, allowing for a two-pronged approach to tuning the redox potentials: core expansion (phthalocyanine vs. naphthalocyanine) and peripheral functionalization.
| Modification Type | Example | Effect on Oxidation Potential | Effect on Reduction Potential |
|---|---|---|---|
| Peripheral Electron-Donating Group | -OC8H17 | Becomes easier to oxidize (less positive Eox) | Becomes harder to reduce (more negative Ered) |
| Peripheral Electron-Withdrawing Group | -NO2, -CN | Becomes harder to oxidize (more positive Eox) | Becomes easier to reduce (less negative Ered) |
| Fused-Ring Extension | Phthalocyanine → Naphthalocyanine | Becomes easier to oxidize | Becomes easier to reduce |
Relationship Between Molecular Structure and Supramolecular Organization in Bulk and Thin Films
The supramolecular organization of phthalocyanine derivatives in the solid state is a critical determinant of their physical and chemical properties. The introduction of substituents like the dioctyloxy groups from this compound can lead to the formation of ordered liquid crystalline phases, known as discotic mesophases. In these phases, the disc-shaped phthalocyanine molecules stack into columnar structures, which are highly desirable for applications requiring one-dimensional charge transport.
The nature and arrangement of substituents on the phthalocyanine core dictate the type of mesophase formed and its thermal stability. For instance, in mix-substituted phthalocyanines prepared from this compound and other phthalonitrile derivatives, the ratio and relative positions of the different substituents have been shown to significantly affect the phase transition temperatures.
The formation of well-ordered monolayers and bilayers is a key objective in the fabrication of thin-film devices from phthalocyanine derivatives. The Langmuir-Blodgett and Langmuir-Schaefer techniques are often employed to create highly organized layers of these materials on solid substrates. The behavior of this compound-derived phthalocyanines at the air-water interface is crucial in this context.
Several factors govern whether these molecules form a stable monolayer or proceed to form bilayer or even multilayer aggregates:
Substituent Nature and Position: The amphiphilicity imparted by the dioctyloxy chains is a primary driver for the formation of stable floating layers at the water surface. The length of the aliphatic chains plays a significant role; for instance, ligands with longer alkyl chains (like octyl) have been observed to form stable monolayer structures with larger packing periods.
Intermolecular Interactions: The π-π stacking between the aromatic phthalocyanine cores is a strong driving force for aggregation. The dioctyloxy substituents can modulate the strength of these interactions. By creating steric hindrance, these bulky groups can prevent immediate face-to-face aggregation, allowing for the formation of a well-spread monolayer.
Surface Pressure: In Langmuir trough experiments, the surface pressure applied to the floating molecules is a critical parameter. As the available area per molecule is reduced by compression, a single, two-dimensionally ordered monolayer structure can be formed. Further compression beyond a certain point can lead to the collapse of the monolayer and the formation of stable bilayer structures, where each monolayer retains the organization of the preceding one. In some cases, excessive compression can lead to the formation of three-dimensional aggregates within the monolayer.
Central Metal Ion: The presence and nature of a central metal ion in the phthalocyanine cavity can also influence the packing of the molecules in the monolayer. The coordination properties of the metal can lead to specific intermolecular interactions that favor either monolayer or bilayer formation.
| Factor | Influence on Monolayer/Bilayer Formation |
| Dioctyloxy Chains | Impart amphiphilicity, promoting organization at interfaces. Steric hindrance from the chains can favor monolayer formation by preventing immediate aggregation. |
| π-π Interactions | Strong attractive forces between phthalocyanine cores that drive aggregation. Can lead to bilayer or multilayer formation if not modulated by substituents. |
| Surface Pressure | Increasing surface pressure can transition a gaseous or liquid-expanded phase to a condensed monolayer and subsequently to a bilayer or collapsed film. |
| Central Metal Ion | Can alter intermolecular forces and packing geometry, thereby influencing the stability and structure of the formed layers. |
While well-ordered two-dimensional layers are often the goal, the formation of three-dimensional (3D) aggregates can also occur in thin films of this compound-derived phthalocyanines. The tendency to form these 3D structures is influenced by several molecular and processing parameters.
The interplay between the attractive π-π interactions of the phthalocyanine cores and the repulsive steric interactions of the dioctyloxy side chains is a key determinant of the final film morphology. If the π-π interactions dominate, strong aggregation can occur, leading to the formation of 3D crystallites or disordered aggregates. The dioctyloxy groups, by virtue of their bulkiness, can frustrate this strong co-facial aggregation, promoting a more ordered columnar or layered arrangement.
The introduction of bulky substituents has been shown to be an effective strategy to suppress unwanted aggregation in phthalocyanine thin films. For instance, the presence of bulky groups can increase the distance between the phthalocyanine macrocycles, thereby weakening the π-π interactions and hindering the formation of 3D aggregates. This can lead to improved performance in applications like organic solar cells, where aggregation can act as a trap for charge carriers.
Furthermore, the processing conditions, such as the solvent used for spin-coating or the deposition rate in vacuum evaporation, can significantly impact the degree of aggregation in the resulting thin film. The rate of solvent evaporation, for example, can influence the time available for molecular self-assembly, with slower evaporation rates sometimes favoring the formation of more ordered, less aggregated structures.
Structural Control over Electronic and Photovoltaic Performance of Derived Phthalocyanines
The electronic and photovoltaic properties of phthalocyanines are intrinsically linked to their molecular and supramolecular structure. By strategically modifying the phthalocyanine macrocycle using precursors like this compound, it is possible to tune these properties for specific applications, such as in dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs).
The electronic properties of phthalocyanines can be modulated by the introduction of electron-donating or electron-withdrawing substituents. The dioctyloxy groups are electron-donating, which can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine. Theoretical studies, such as those employing Density Functional Theory (DFT), are instrumental in predicting these effects. gsconlinepress.com The HOMO and LUMO energy levels are critical for determining the efficiency of charge separation and transport in photovoltaic devices. gsconlinepress.com
The introduction of substituents can also affect the optical properties of the phthalocyanine. For example, non-peripheral substitution with alkoxy groups can lead to a red-shift of the Q-band absorption, which is beneficial for harvesting a larger portion of the solar spectrum.
In the context of photovoltaic performance, the structural control exerted by the dioctyloxy substituents manifests in several ways:
Solubility and Processability: The long alkyl chains enhance the solubility of the phthalocyanine in organic solvents, facilitating device fabrication through solution-based techniques like spin-coating.
Film Morphology: As discussed previously, the substituents play a crucial role in controlling the aggregation and orientation of the molecules in the thin film. A well-ordered, face-on orientation of the phthalocyanine molecules relative to the electrode surface is often desirable for efficient charge transport.
Charge Carrier Mobility: The degree of intermolecular electronic coupling, which is determined by the packing of the phthalocyanine molecules, directly impacts the charge carrier mobility. By preventing excessive aggregation, the dioctyloxy groups can help maintain pathways for efficient charge transport.
| Structural Feature | Impact on Electronic/Photovoltaic Properties |
| Electron-Donating Dioctyloxy Groups | Can raise the HOMO level, affecting the open-circuit voltage. May also influence the absorption spectrum. |
| Steric Hindrance from Dioctyloxy Groups | Suppresses intermolecular aggregation, which can reduce charge trapping and improve charge transport, potentially increasing the short-circuit current and fill factor. |
| Central Metal Ion | The nature of the central metal ion can significantly alter the electronic properties and excited-state dynamics of the phthalocyanine, thereby impacting the overall photovoltaic performance. |
Advanced Applications of 3,6 Dioctyloxyphthalonitrile Derived Macrocycles
Organic Photovoltaics and Solar Cells
Phthalocyanine (B1677752) derivatives of 3,6-dioctyloxyphthalonitrile are extensively explored as materials for organic photovoltaic (OPV) cells due to their strong absorption in the visible and near-infrared regions of the solar spectrum, excellent thermal stability, and tunable electrochemical properties.
A key strategy to improve the efficiency of organic solar cells is the design of "push-pull" phthalocyanines. This molecular design involves substituting the phthalocyanine macrocycle with both electron-donating (push) and electron-withdrawing (pull) groups. The 3,6-dioctyloxy groups act as electron-donating substituents.
Unsymmetrical "push-pull" phthalocyanines can be synthesized through the statistical condensation of two different phthalonitriles, such as this compound and 3,4,5,6-tetrachlorophthalonitrile. acs.orgworldscientific.com This approach leads to the formation of a molecule with an internal dipole moment, which facilitates charge separation upon photoexcitation. The intramolecular charge transfer from the donor to the acceptor moieties extends the absorption spectrum and enhances the molar extinction coefficient, leading to more efficient light harvesting.
The "push-pull" architecture creates a donor-acceptor system within a single molecule, which has been shown to form one-dimensional aggregates of nanometer-sized dimensions. acs.org This self-assembly is driven by the complementary donor-acceptor character of the phthalocyanine units and can be beneficial for charge transport in photovoltaic devices.
Molecular engineering of phthalocyanines derived from this compound allows for the fine-tuning of their properties to optimize the performance of photovoltaic devices. By strategically modifying the molecular structure, researchers can influence the material's absorption spectrum, energy levels, and charge carrier mobility.
For instance, the creation of mixed-substituted phthalocyanine derivatives using this compound and other substituted phthalonitriles allows for a systematic study of how molecular structure peculiarities affect their supramolecular organization and properties in thin films. researchgate.netresearchgate.net The introduction of bulky substituents can prevent excessive aggregation, which is often a cause of efficiency loss in solar cells.
Furthermore, the chemical tuning of peripheral substituents on conjugated phthalocyanines can control the spatial orientation of the intramolecular electric field (IEF). nih.gov This modulation of the IEF has been shown to significantly boost hole transport capabilities, leading to record performance in perovskite solar cells with phthalocyanines as dopant-free hole transport materials. nih.gov
| Molecular Engineering Strategy | Effect on Photovoltaic Properties | Reference |
| Introduction of "Push-Pull" architecture | Enhanced light harvesting and charge separation | worldscientific.comicm.edu.pl |
| Mixed-substituent approach | Control over supramolecular organization and thin-film properties | researchgate.netresearchgate.net |
| Tuning of peripheral substituents | Modulation of intramolecular electric field to boost hole transport | nih.gov |
In organic solar cells, the interface between different material layers plays a crucial role in device performance. A significant challenge is overcoming the energy barrier for charge injection or extraction between layers, known as the hole injection barrier. Phthalocyanines are often used as the donor material or as a hole-transporting layer (HTL) in these devices.
The performance of a photovoltaic cell can be limited by the hole-injection barrier between the phthalocyanine layer and adjacent layers. researchgate.net For example, in perovskite solar cells, phthalocyanines and their analogues have been extensively studied as both hole- and electron-transporting materials. rsc.org The introduction of metal phthalocyanines into the hole-transporting layer has been shown to improve photovoltaic properties by enhancing carrier mobility and optical absorption, and by suppressing carrier recombination. researchgate.net
While direct studies on this compound-derived macrocycles in cascade solar cells are not extensively detailed in the provided context, the fundamental research on related phthalocyanine systems highlights the importance of managing hole injection barriers for efficient device operation. The tunability of the energy levels of phthalocyanines through molecular engineering, as discussed previously, is a key approach to minimizing these barriers.
Organic Electronics and Optoelectronic Devices
The versatile electronic properties of macrocycles derived from this compound also make them promising candidates for a range of organic electronic and optoelectronic applications beyond solar cells.
Phthalocyanine complexes, which can be synthesized from precursors like this compound, have shown potential in organic field-effect transistors (OFETs). For example, lutetium bisphthalocyanine (LuPc₂) has been identified as an ambipolar material for use in OFETs. researchgate.net The ability to transport both holes and electrons is a valuable property for advanced electronic circuits. The joint condensation of this compound with other phthalonitriles can be used to synthesize low-symmetry phthalocyanine complexes, which could be explored for their transistor characteristics. researchgate.net
The charge-transporting properties of phthalocyanine-based materials are also relevant for their potential use in organic light-emitting diodes (OLEDs), where efficient charge injection and transport are critical for high performance. The columnar mesomorphism exhibited by some phthalocyanine derivatives can lead to high charge carrier mobilities, a desirable feature for active layers in OFETs. worldscientific.com
| Device | Potential Role of this compound Derivatives | Key Property | Reference |
| OFETs | Ambipolar charge transport material | Ability to transport both holes and electrons | researchgate.net |
| OLEDs | Charge transport layers | High charge carrier mobility in mesophases | worldscientific.com |
"Push-pull" phthalocyanines, which can be synthesized using this compound, are of significant interest for their nonlinear optical (NLO) properties. worldscientific.comicm.edu.pl These molecules possess large second-order hyperpolarizabilities, which are a prerequisite for applications such as second-harmonic generation and electro-optic modulation.
The intramolecular charge-transfer character of these unsymmetrical macrocycles is a key factor contributing to their NLO response. The structural factors of tetrathiafulvalene (B1198394) (TTF)-derived oligopyrrolic macrocycles, which share structural motifs with some functionalized phthalocyanines, have also been investigated for their role in nonlinear optical properties. researchgate.net The ability to engineer molecules with strong NLO responses opens up possibilities for their use in advanced optical technologies.
Chemical Sensing Applications
Macrocycles derived from this compound, particularly metal-substituted phthalocyanines, are highly effective as the active component in chemical sensors. Their utility stems from their defined structure, high thermal and chemical stability, and their intense optical absorption and luminescence properties, which can be modulated by interaction with external analytes. researchgate.net The dioctyloxy substituents enhance solubility in organic solvents, facilitating sensor fabrication, and influence the molecular packing in thin films, which is crucial for sensor performance.
Detection of Specific Analytes via Luminescence Quenching (e.g., Fullerene C60)
One of the prominent sensing mechanisms involving phthalocyanine macrocycles is luminescence quenching. This process occurs when an analyte, known as a quencher, deactivates the excited state of the luminescent phthalocyanine, leading to a decrease in fluorescence intensity. This change in optical signal can be correlated to the concentration of the analyte.
A notable example is the detection of fullerenes, such as Fullerene C60. Fullerene C60 is an excellent electron acceptor and is known to quench the fluorescence of a wide range of fluorescent dyes through an electron transfer process. nih.govresearchgate.net Phthalocyanine derivatives can act as the fluorescent donor. In the excited state, the phthalocyanine can transfer an electron to the C60 molecule, which has a high electron affinity. nih.gov This photoinduced electron transfer results in the non-radiative decay of the phthalocyanine's excited state, causing a measurable quenching of its fluorescence.
The quenching process can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). Time-resolved fluorescence spectroscopy can distinguish between these mechanisms. nih.gov The efficiency of this quenching is dependent on the solvent and the specific structure of the phthalocyanine, including the nature of the central metal ion and the peripheral substituents like the dioctyloxy groups.
| Analyte | Sensing Principle | Mechanism | Key Factors |
| Fullerene C60 | Luminescence Quenching | Photoinduced Electron Transfer | Electron affinity of C60, excited state potential of phthalocyanine, solvent polarity |
| Aromatic Nitro Compounds | Fluorescence Quenching | Electron Transfer | Analyte's electron-withdrawing nature |
Design Principles for Phthalocyanine-Based Sensors
The design of effective chemical sensors based on phthalocyanines derived from this compound relies on several key principles that optimize sensitivity, selectivity, and response time. researchgate.net
Analyte Interaction: The primary design consideration is the nature of the interaction between the phthalocyanine macrocycle and the target analyte. These interactions can range from reversible charge-transfer reactions to irreversible chemical binding. researchgate.netulakbim.gov.tr For gas sensing, the semiconducting properties of phthalocyanine films are exploited, where the adsorption of gas molecules modulates the material's conductivity. mdpi.comacs.org
Film Morphology and Molecular Orientation: The performance of solid-state sensors is critically dependent on the morphology and molecular arrangement of the phthalocyanine thin film. researchgate.net The long, flexible dioctyloxy chains on the 3,6-positions influence the self-assembly and packing of the macrocycles. Well-ordered, uniform films, often with a specific molecular orientation relative to the substrate, provide a higher surface area and more consistent interaction sites, leading to improved sensitivity and reproducibility. ulakbim.gov.tr
Central Metal Ion: The choice of the central metal ion in the phthalocyanine cavity is crucial for determining selectivity. The metal ion acts as a primary binding site for certain analytes and can influence the electronic properties of the macrocycle, thereby affecting the charge transfer process upon analyte interaction. nih.gov For instance, copper and zinc phthalocyanines show different responses to various gases. mdpi.com
Peripheral Substituents: The dioctyloxy groups not only enhance processability but also modify the electronic properties and intermolecular interactions of the phthalocyanine. These electron-donating alkyl groups can influence the HOMO/LUMO energy levels, affecting the sensitivity towards electron-donating or electron-accepting analytes.
Transducer Type: Phthalocyanine-based sensing layers can be integrated with various transducers, including chemiresistors, optical detectors (for absorption or fluorescence changes), and mass-sensitive devices like quartz crystal microbalances (QCM). researchgate.netulakbim.gov.tr The choice of transducer depends on the specific sensing mechanism being utilized.
Catalysis
Metal phthalocyanine (MPc) complexes derived from precursors like this compound are robust and versatile catalysts, structurally analogous to porphyrins found in natural enzymes. acs.orgresearchgate.net Their catalytic activity is centered on the coordinated metal ion, which can exist in various oxidation states and facilitate a range of chemical transformations. The high thermal and chemical stability of the phthalocyanine ligand makes these complexes suitable for use under demanding reaction conditions. researchgate.net
Development of Metal Phthalocyanine Complexes for Heterogeneous and Homogeneous Catalysis
Phthalocyanine complexes can be employed as catalysts in both homogeneous and heterogeneous systems. acs.org
Homogeneous Catalysis: The presence of eight dioctyloxy peripheral groups significantly enhances the solubility of the resulting metal phthalocyanine complexes in common organic solvents. This allows them to be used as homogeneous catalysts, where the reaction proceeds in a single phase. Homogeneous catalysis often offers high activity and selectivity due to the accessibility of the catalytic sites. However, a significant drawback is the difficulty in separating the catalyst from the reaction products for reuse. researchgate.net
Heterogeneous Catalysis: To overcome the separation challenge, phthalocyanine catalysts can be immobilized onto solid supports, creating heterogeneous systems. researchgate.net The principal advantage of heterogeneous catalysis is the ease of catalyst recovery and recycling. researchgate.net The dioctyloxy chains can be used to anchor the complex to a support or to promote the formation of stable, ordered films on surfaces. Various inorganic materials, such as silica, zeolites, and carbon nanotubes, as well as organic polymers, have been used as supports. acs.orgmdpi.com
| Catalyst Type | Description | Advantages | Disadvantages |
| Homogeneous | Catalyst is dissolved in the reaction medium. | High activity and selectivity, mild reaction conditions. | Difficult to separate from products, catalyst reuse is challenging. |
| Heterogeneous | Catalyst is in a different phase from the reactants (e.g., solid catalyst in a liquid reaction). | Easy separation and recycling, high thermal stability. | Lower activity compared to homogeneous counterparts, potential mass transfer limitations. |
Investigation of Catalytic Activity in Specific Reactions (e.g., Oxygen Reduction, Mercaptan Oxidation)
Macrocycles derived from this compound, particularly cobalt and iron complexes, have demonstrated significant catalytic activity in various oxidation reactions.
Mercaptan Oxidation: The oxidation of mercaptans (thiols) to disulfides is an important industrial process, particularly for sweetening petroleum products by removing foul-smelling thiols (the Merox process). semanticscholar.orgsemanticscholar.org Cobalt phthalocyanine complexes are highly effective catalysts for this aerobic oxidation. semanticscholar.orgmdpi.com The mechanism involves the coordination of the thiolate anion (RS⁻) to the Co(II) center, followed by an electron transfer from the thiolate to oxygen through the metal center, leading to the formation of the disulfide (RS-SR). semanticscholar.org The catalytic performance, including the reaction rate and turnover number, is influenced by the specific structure of the phthalocyanine catalyst. semanticscholar.org
| Reaction | Catalyst Example | Industrial Relevance |
| Oxygen Reduction | Cobalt Phthalocyanine | Fuel Cells, Metal-Air Batteries |
| Mercaptan Oxidation | Cobalt Phthalocyanine | Petroleum Refining (Merox Process) |
Single-Molecule Magnet (SMM) Research
Single-Molecule Magnets (SMMs) are individual molecules that exhibit magnetic hysteresis, a characteristic of bulk magnets, below a certain blocking temperature (T_B). nih.govnih.gov This property arises from a combination of a high-spin ground state and large magnetic anisotropy, which creates a significant energy barrier (U_eff) to the reversal of magnetization. nih.govtaylorandfrancis.com
Bis(phthalocyaninato) lanthanide(III) complexes, often called phthalocyanine double-deckers, are a prominent class of SMMs. nih.govresearchgate.net The first SMMs based on a single metal ion were lanthanide-phthalocyanine complexes, specifically [LnPc₂]⁻ where Ln = Terbium (Tb) or Dysprosium (Dy). nih.govnih.gov In these sandwich-type structures, a single lanthanide ion is coordinated by two phthalocyanine ligands. encyclopedia.pub
The large, unquenched orbital angular momentum of lanthanide ions like Tb(III) and Dy(III) provides the strong magnetic anisotropy required for SMM behavior. taylorandfrancis.com The phthalocyanine ligand creates a crystal field environment around the lanthanide ion that favors this anisotropy. nih.gov
The peripheral dioctyloxy substituents on the phthalocyanine rings play a crucial role in the development of SMMs for potential applications.
Processability: The alkyl chains render the SMMs soluble, allowing for their deposition from solution to create thin films and incorporate them into molecular-level devices.
Intermolecular Interactions: The substituents influence the packing of the molecules in the solid state. This is critical because intermolecular magnetic interactions can affect the quantum tunneling of magnetization, a phenomenon that can limit the performance of an SMM. By tuning the substituents, these interactions can be minimized, preserving the single-molecule magnetic behavior.
Fine-Tuning Properties: While the primary magnetic properties are dictated by the lanthanide ion, peripheral substitution can subtly alter the crystal field environment, providing a route to fine-tune the energy barrier (U_eff) and blocking temperature (T_B). rsc.org
Research in this area focuses on synthesizing new phthalocyanine double- and triple-decker complexes with various lanthanide ions and peripheral groups to achieve higher blocking temperatures and gain a deeper understanding of the magneto-structural correlations that govern SMM behavior. researchgate.netnih.gov
Exploration of Spin Reversal Activation Energies in Lanthanide Phthalocyanine Complexes
Lanthanide ions, with their large magnetic moments and significant magnetic anisotropy arising from unquenched orbital angular momentum, are ideal candidates for the construction of SMMs. When a lanthanide ion, such as Terbium(III) or Dysprosium(III), is sandwiched between two phthalocyanine ligands (forming a double-decker complex), the resulting molecule can exhibit slow magnetic relaxation and magnetic hysteresis at low temperatures, the defining characteristics of an SMM.
The energy barrier to the reversal of magnetization (Ueff) is a critical parameter for SMMs, as it determines the temperature at which the magnetic information can be retained. This barrier arises from the splitting of the ground-state multiplet of the lanthanide ion by the ligand field. The coordination environment provided by the phthalocyanine ligands plays a crucial role in determining the magnitude of this energy barrier.
For instance, in bis(phthalocyaninato)lanthanide complexes, the two phthalocyanine moieties create a square-antiprismatic coordination geometry around the central lanthanide ion. nih.gov This specific symmetry is highly favorable for lanthanide ions with an oblate electron density distribution, such as Tb(III) and Dy(III), leading to a significant separation of the ground-state doublet from the first excited state and consequently, a substantial energy barrier for spin reversal. nih.gov
While specific studies on lanthanide complexes derived directly from this compound are not extensively detailed in the literature, research on analogous complexes with other alkoxy substituents provides valuable insights. For example, terbium(III) bis(phthalocyaninato) complexes featuring alkoxy chains have been shown to exhibit SMM behavior. nih.gov The table below summarizes typical magnetic properties observed for such complexes.
Table 1: Magnetic Properties of a Representative Terbium(III) bis(Phthalocyaninato) Complex with Alkoxy Substituents
| Parameter | Value | Significance |
|---|---|---|
| Effective Energy Barrier (Ueff) | ~230 cm-1 | Represents the energy required to flip the magnetic spin, crucial for memory applications. |
| Pre-exponential Factor (τ0) | ~6.25 x 10-8 s | Relates to the intrinsic relaxation time of the molecule's magnetization. |
| Blocking Temperature (TB) | ~8 K | The temperature below which the molecule exhibits magnetic hysteresis. |
The oxidation state of the phthalocyanine ligands can also influence the magnetic properties. Oxidation of the ligands can lead to a contraction of the coordination sphere around the lanthanide ion, which in turn can increase the effective energy barrier for magnetization reversal. nih.govrsc.org This tunability of the magnetic anisotropy through chemical modification is a key advantage of these molecular systems.
Potential in Spintronic Devices
The unique properties of lanthanide phthalocyanine complexes as SMMs make them highly promising candidates for applications in spintronic devices. rsc.org Spintronics, or spin electronics, aims to utilize the spin of the electron in addition to its charge to carry and process information, potentially leading to devices with higher data processing speeds, lower energy consumption, and increased integration densities compared to conventional electronics.
Single-molecule magnets derived from precursors like this compound could serve as the smallest possible unit for magnetic information storage, where a single molecule stores one bit of information. nih.gov The ability to switch the magnetization of these molecules between two stable states ("spin-up" and "spin-down") and to read out this state forms the basis of a memory device.
Furthermore, the covalent grafting of these functionalized TbPc2 complexes onto conductive surfaces, such as silicon, has been demonstrated. nih.gov This is a critical step towards the integration of these molecular magnets into solid-state electronic devices. Such hybrid systems could enable the electrical control and readout of the molecular spin state. Interestingly, studies have shown that the interaction with the silicon substrate can enhance the magnetic bistability of the SMM, a favorable outcome for device performance. nih.gov
The development of molecular spintronic devices also involves the study of spin transport through single molecules. The ability to chemically tailor the phthalocyanine ligands with groups like dioctyloxy chains allows for the controlled assembly of these molecules on surfaces and between electrodes, which is essential for fabricating molecular-scale electronic components.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Strategies for Enhanced Control and Scalability of Derived Macrocycles
A primary challenge in the synthesis of macrocycles like phthalocyanines is achieving high yields and controlling the formation of specific isomers, especially in mixed condensations. Traditional methods, such as the Linstead cyclotetramerization of phthalonitriles using lithium alkoxides, often result in low yields for non-peripherally substituted phthalocyanines. For instance, the reaction of 3,6-dioctyloxyphthalonitrile in refluxing pentan-1-ol with lithium metal has been reported to yield the desired metal-free phthalocyanine (B1677752) in yields as low as 8%.
Future research is focused on developing more efficient and scalable synthetic protocols. Modifications to existing methods have already shown promise; for example, procedural adjustments have successfully increased the yield of non-peripherally substituted octakis(octyloxy) phthalocyanines to as high as 47%. The development of novel catalytic systems and the use of template-directed synthesis are promising avenues. Templates can pre-organize the phthalonitrile (B49051) precursors around a central metal ion, favoring intramolecular cyclization over intermolecular polymerization, thus enhancing the yield of the desired macrocycle. Furthermore, exploring solvent-free or high-boiling, greener solvents like anisole-glycerol mixtures could improve the sustainability and scalability of these syntheses, making these advanced materials more accessible for industrial applications. A key goal is the selective synthesis of unsymmetrical A3B-type phthalocyanines, which requires precise control over the statistical condensation of two different phthalonitrile precursors, such as this compound and 3,4,5,6-tetrachlorophthalonitrile.
Exploration of New Metallo- and Hetero-Macrocyclic Systems with this compound as a Building Block
The versatility of this compound as a precursor extends beyond simple metallophthalocyanines. A significant area of emerging research is its use in constructing more complex, low-symmetry, and hetero-macrocyclic systems.
Metallo-Macrocyclic Systems: The joint condensation of this compound with other phthalonitriles, like tetrachlorophthalonitrile, has been successfully employed to create dilithium (B8592608) complexes of unsymmetrical phthalocyanines (A3B, AABB, and ABAB types). These serve as intermediates for sophisticated architectures such as double-decker heteroligand lanthanide complexes. For example, reacting these dilithium phthalocyanine complexes with chlorolutetium tetrabenzoporphyrinate yields novel sandwich-type molecules containing both a porphyrin and a phthalocyanine chromophore. These materials are of interest for their unique electronic and magnetic properties, with potential applications in molecular electronics and data storage.
Hetero-Macrocyclic Systems: An exciting future direction is the incorporation of different heterocyclic units into the macrocyclic framework. Research has demonstrated the synthesis of an unsymmetrical analogue of BODIPY (boron-dipyrromethene) starting from 3,6-bis(octyloxy)phthalonitrile. This involves converting the phthalonitrile to 4,7-bis(octyloxy)isoindoline-1,3-dione, followed by condensation with quinaldine (B1664567) and subsequent treatment with BF3·Et2O. The resulting hetero-macrocycle combines the properties of both phthalocyanine precursors and BODIPY dyes, opening avenues for new fluorescent probes and photosensitizers. Further exploration could involve reacting this compound with precursors for other macrocycles like subphthalocyanines or porphyrazines to create novel hybrid structures with tailored photophysical and electronic properties.
Application of Advanced In-Situ Characterization Methods for Dynamic Processes in Derived Materials
Understanding the formation, self-assembly, and dynamic electronic processes of materials derived from this compound is crucial for optimizing their function. While traditional characterization techniques (UV-Vis, NMR, Mass Spectrometry) are vital for structural confirmation, advanced in-situ methods are needed to probe dynamic behavior.
Future work will increasingly employ techniques like spectroelectrochemistry to monitor the changes in the electronic absorption spectra of these macrocycles as they undergo redox processes. Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) have been used to study the electron transfer properties of peripherally substituted octakis(octyloxycarbonyl)phthalocyanines, revealing the electron-withdrawing nature of the substituents. Applying these techniques to the 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine system can provide fundamental insights into how the non-peripheral alkoxy groups influence the HOMO/LUMO energy levels and the stability of electrochemically generated species. Furthermore, in-situ UV-Vis spectroscopy during the cyclotetramerization reaction could elucidate the mechanism of macrocycle formation, identifying key intermediates and helping to optimize reaction conditions for higher yields and selectivity. Techniques like Dynamic Light Scattering (DLS) could also be used to study the aggregation and self-assembly dynamics of these soluble phthalocyanines in solution in real-time.
Focused Development of High-Performance and Operationally Stable Organic Electronic Devices
The octyloxy side chains endow the resulting phthalocyanines with excellent solubility and favorable processing characteristics, as well as inducing liquid crystalline (discotic) phases. These properties make them prime candidates for active materials in organic electronic devices, such as Organic Field-Effect Transistors (OFETs) and sensors. The ability of these discotic molecules to self-assemble into ordered columnar stacks is critical for efficient charge transport.
Future development will focus on optimizing device fabrication and improving performance metrics. While electron transport in many phthalocyanine-based OFETs is often hindered, record electron mobility values have been achieved in materials like copper-phthalocyanine (CuPc) through the use of crystalline aliphatic passivation layers. Research on OFETs using 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine and its metal complexes will aim to achieve high and balanced charge carrier mobilities. The liquid crystalline properties of these materials are also being leveraged for gas sensing applications. For example, discotic liquid-crystal phases of octaoctyl phthalocyanine have been shown to respond rapidly and reversibly to nitrogen dioxide (NO2). The development of sensor arrays using various derivatives could lead to highly selective electronic noses for environmental monitoring.
| Phthalocyanine Derivative | Carrier Type | Mobility (cm²/Vs) | Device Configuration |
|---|---|---|---|
| Copper-Phthalocyanine (CuPc) | Hole | ~2 x 10⁻² | TTC Passivation Layer |
| Copper-Phthalocyanine (CuPc) | Electron | ~3 x 10⁻² | Optimized TTC Passivation Layer |
| CuPc-based Discotic Liquid Crystal | Hole | 2.17 x 10⁻³ | Time-of-Flight (Super-cooled) |
| CuPc-based Discotic Liquid Crystal | Electron | 2.40 x 10⁻³ | Time-of-Flight (Super-cooled) |
Data derived from related phthalocyanine systems to indicate performance targets for this compound derivatives.
Integration of this compound Derivatives into Multifunctional Nanosystems and Hybrid Platforms
The unique combination of a large, functional π-system with solubilizing alkyl chains makes phthalocyanines derived from this compound ideal components for multifunctional nanosystems.
Hybrid Platforms: A promising research direction is the creation of hybrid materials that combine the properties of these phthalocyanines with other nanomaterials like carbon nanotubes (CNTs) or graphene. Non-covalent functionalization of CNTs with phthalocyanine molecules via π-π stacking is an effective way to modify the electronic properties of the nanotubes without disrupting their structure. Such CNT/phthalocyanine hybrids are being actively investigated as sensitive layers in chemiresistive gas sensors, for example, for the detection of ammonia. Quantum-chemical modeling suggests that the sensor response is governed by the impurity band formed by the phthalocyanine orbitals within the CNT band gap. Future work will involve synthesizing and testing hybrids specifically with 2,3,9,10,16,17,23,24-octakis(octyloxy)phthalocyanine to create highly sensitive and selective sensor devices.
Nanosystems for Biomedical Applications: The strong absorption of phthalocyanines in the red region of the electromagnetic spectrum makes them excellent photosensitizers for photodynamic therapy (PDT) in cancer treatment. However, their hydrophobicity often necessitates a delivery vehicle. A major emerging avenue is the encapsulation of phthalocyanines derived from this compound into polymeric nanoparticles. These nanosystems can improve the bioavailability of the hydrophobic phthalocyanine, protect it from degradation, and potentially be targeted to tumor tissues. Future research will focus on designing biocompatible and biodegradable polymer carriers for these specific phthalocyanines and evaluating their efficacy as PDT agents in vitro and in vivo.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 3,6-Dioctyloxyphthalonitrile?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the structure of alkoxy-substituted phthalonitriles. For example, in related compounds like 3,6-dimethoxy-phthalonitrile, NMR resolves substituent positions and symmetry . Infrared (IR) spectroscopy identifies nitrile (C≡N) stretching vibrations (~2230 cm⁻¹) and ether (C-O-C) bonds (~1250 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, as seen in phthalonitrile derivatives analyzed via high-resolution MS .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer : Alkoxy-substituted phthalonitriles are typically synthesized via nucleophilic aromatic substitution. For instance, 3-[3,4,5-tris(3,6,9-trioxadecoxy)benzoxy]phthalonitrile was prepared by reacting 3-nitrophthalonitrile with alkoxy precursors in DMF using K₂CO₃ as a base at 80°C for 4 days . For this compound, substituting nitro groups with octyloxy chains under similar conditions (polar aprotic solvent, elevated temperature, and anhydrous base) is recommended. Purification via silica-gel chromatography (e.g., CHCl₃/MeOH gradients) ensures high purity .
Advanced Research Questions
Q. How can computational methods predict the thermodynamic stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can estimate bond dissociation energies (BDEs) and enthalpies of formation. For example, the enthalpy of 3,6-Diphenyl-1,2,4,5-tetroxane was determined using ab initio methods (e.g., AM1, PM3) and validated against macro-calorimetry data . For this compound, similar workflows can model its thermal stability, focusing on nitrile and ether group interactions.
Q. How to resolve discrepancies between experimental and computational data on this compound’s properties?
- Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects or dispersion forces). In studies of 3,6-Diphenyl-1,2,4,5-tetroxane, combining experimental sublimation enthalpy (measured via vapor pressure equilibrium) with ab initio calculations reduced errors to <5% . For this compound, iterative refinement of computational parameters (e.g., basis sets, solvation models) and cross-validation with thermogravimetric analysis (TGA) is advised.
Q. What strategies optimize reaction yields in alkoxy-substituted phthalonitrile synthesis?
- Methodological Answer : Yield optimization hinges on:
- Substituent positioning : Steric hindrance from octyloxy chains may slow substitution; using bulky bases (e.g., DBU) or phase-transfer catalysts can enhance reactivity.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of nitro precursors, as demonstrated in 39% yield for a trioxadecoxy-phthalonitrile derivative .
- Temperature control : Prolonged heating (4–7 days) at 80–100°C ensures complete substitution, though microwave-assisted synthesis could reduce time .
Critical Research Considerations
- Contradictions in Data : While computational models (e.g., DFT) align well with experimental enthalpies for rigid phthalonitrile derivatives , flexible alkoxy chains in this compound may introduce conformational variability, necessitating dynamic sampling in simulations.
- Advanced Applications : This compound’s potential as a precursor for phthalocyanines (used in photodynamic therapy or organic electronics) warrants study of its metal-chelation behavior, guided by analogous nitrile-metal interactions in 3,6-dimethoxy-phthalonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
